Verapamil hydrochloride

概要

説明

ベラパミル塩酸塩は、フェニルアルキルアミン系カルシウムチャネルブロッカーであり、主に高血圧、狭心症、および特定の種類の不整脈などの心臓血管疾患の治療に使用されます . 心臓および平滑筋細胞へのカルシウムイオンの流入を阻害することにより、血管の弛緩と心拍数の低下をもたらします .

製法

合成経路および反応条件

ベラパミル塩酸塩の合成には、5-(3,4-ジメトキシフェニルエチル)メチルアミノ-2-(3,4-ジメトキシフェニル)-2-イソプロピルバレロニトリルの調製が含まれます . このプロセスは通常、次の手順を含みます。

中間体の形成: 反応は、3,4-ジメトキシベンズアルデヒドとイソブチロニトリルを塩基の存在下で縮合させて中間体を形成することから始まります。

アミンの付加: 次に、中間体をメチルアミンと反応させて最終生成物を形成します。

精製: 粗生成物は、再結晶またはクロマトグラフィーによって精製してベラパミル塩基を得ます。

工業生産方法

ベラパミル塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます. このプロセスは、高収率と高純度のために最適化されており、多くの場合、連続フロー反応器と高度な精製技術を採用して、最終生成物が医薬品基準を満たしていることを保証します .

化学反応解析

反応の種類

ベラパミル塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。

酸化: 酸化条件下では、ベラパミル塩酸塩は分解して3,4-ジメトキシ安息香酸を形成する可能性があります.

還元: この化合物は、特定の条件下で還元される可能性がありますが、これは医薬品の用途ではあまり一般的ではありません。

置換: ベラパミル塩酸塩は、特に強い求核剤の存在下で、置換反応を起こす可能性があります。

一般的な試薬および条件

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

溶媒: イソプロピルアルコール、アセトニトリル、水。

生成される主要な生成物

酸化: 3,4-ジメトキシ安息香酸。

還元: 親化合物のさまざまな還元形態。

置換: 芳香環に異なる置換基を持つベラパミルの誘導体。

科学研究の用途

ベラパミル塩酸塩は、科学研究で幅広い用途を持っています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of verapamil hydrochloride involves the preparation of 5-(3,4-dimethoxyphenylethyl)methylamino-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile . The process typically includes the following steps:

Formation of the intermediate: The reaction starts with the condensation of 3,4-dimethoxybenzaldehyde with isobutyronitrile in the presence of a base to form the intermediate.

Amine addition: The intermediate is then reacted with methylamine to form the final product.

Purification: The crude product is purified through recrystallization or chromatography to obtain verapamil base.

Hydrochloride formation: The verapamil base is converted to its hydrochloride salt by adding hydrochloric acid in isopropyl alcohol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions

Verapamil hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Under oxidizing conditions, this compound can degrade to form 3,4-dimethoxybenzoic acid.

Reduction: The compound can be reduced under specific conditions, although this is less common in pharmaceutical applications.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Isopropyl alcohol, acetonitrile, water.

Major Products Formed

Oxidation: 3,4-dimethoxybenzoic acid.

Reduction: Various reduced forms of the parent compound.

Substitution: Derivatives of verapamil with different substituents on the aromatic rings.

科学的研究の応用

Medical Applications

1. Hypertension Management

Verapamil hydrochloride is primarily indicated for the treatment of hypertension. By relaxing blood vessels, it effectively lowers blood pressure, which helps prevent strokes, heart attacks, and kidney problems . It is often used as an adjunct therapy in patients with comorbid conditions like atrial fibrillation .

2. Angina Treatment

Verapamil is utilized to manage different forms of angina, including chronic stable angina and Prinzmetal's variant angina. It alleviates chest pain by improving blood flow to the heart muscle . The drug can enhance exercise tolerance in patients suffering from angina attacks.

3. Supraventricular Tachycardia Control

The compound is effective in controlling ventricular rates in patients with supraventricular tachycardia (SVT) and paroxysmal supraventricular tachycardia (PSVT). It is more effective than digoxin in managing these arrhythmias .

4. Migraine Prevention

Emerging evidence suggests that verapamil may also serve as a prophylactic treatment for migraine headaches, providing relief from frequency and severity during episodes .

5. Cluster Headache Prophylaxis

Verapamil is recognized as a first-line treatment for cluster headaches, with recommended dosages starting at 240 mg per day to reduce headache severity and frequency .

6. Cerebral Vasospasm Treatment

Intra-arterial administration of verapamil has been shown to be beneficial in treating cerebral vasospasm following subarachnoid hemorrhage, highlighting its utility beyond conventional oral formulations .

Research Applications

This compound has also found applications in various research contexts:

1. Drug Delivery Systems

Recent studies have explored the use of verapamil as a model drug in drug-polymer interaction research. For instance, it has been investigated in electrospun nano- and microfibrous dressings aimed at enhancing antibacterial efficacy in wound care settings . The interactions between verapamil and carrier polymers have implications for designing effective drug delivery systems.

2. Antibiofilm Activity

Research indicates that verapamil can act as an efflux pump inhibitor, enhancing the antibiofilm efficacy of other agents like calcium hydroxide nanoparticles. This application is particularly relevant in the context of treating chronic infections where biofilm formation poses significant challenges .

Case Study 1: Efficacy in Hypertrophic Cardiomyopathy

A clinical study demonstrated that patients with hypertrophic cardiomyopathy who were intolerant to beta-blockers showed significant improvement in symptoms when treated with verapamil. The study highlighted the importance of titrating dosages up to 480 mg/day for optimal results .

Case Study 2: Cluster Headache Management

In a cohort of patients experiencing cluster headaches, those treated with verapamil reported a marked decrease in attack frequency and intensity compared to those receiving placebo treatments. This study supports the drug's role as a first-line prophylactic agent .

Summary Table of Applications

| Application | Indication | Dosage/Notes |

|---|---|---|

| Hypertension | Lowering blood pressure | Varies based on individual response |

| Angina | Chronic stable and Prinzmetal's angina | Regular dosing required |

| Supraventricular Tachycardia | Control ventricular rate | Administered intravenously or orally |

| Migraine | Prophylactic treatment | Varies; typically low doses |

| Cluster Headaches | First-line prophylactic | Minimum 240 mg/day |

| Cerebral Vasospasm | Intra-arterial treatment | Administered post-subarachnoid hemorrhage |

作用機序

ベラパミル塩酸塩は、心臓および平滑筋細胞の細胞膜にあるL型カルシウムチャネルを介したカルシウムイオンの流入を阻害することにより、その効果を発揮します . この阻害により、以下が起こります。

血管拡張: 血管平滑筋の弛緩により、血圧が低下します。

負の変力作用: 心臓筋収縮力の低下。

負の変時作用: 心拍数の低下。

負の伝導作用: 房室結節を介した電気的インパルス伝達の遅延.

類似の化合物との比較

ベラパミル塩酸塩は、ジルチアゼムやフルナリジンを含む非ジヒドロピリジン系カルシウムチャネルブロッカーに属します . これらの化合物と比較して:

ジルチアゼム: 作用機序は類似していますが、化学構造と薬物動態がわずかに異なります。

フルナリジン: 主に片頭痛の予防に使用され、他のイオンチャネルにも追加的な効果があります。

類似の化合物

- ジルチアゼム

- フルナリジン

- ニフェジピン (異なる薬理学的特性を持つジヒドロピリジン系カルシウムチャネルブロッカー)

類似化合物との比較

Verapamil hydrochloride belongs to the non-dihydropyridine class of calcium channel blockers, which also includes diltiazem and flunarizine . Compared to these compounds:

Diltiazem: Similar mechanism of action but with a slightly different chemical structure and pharmacokinetic profile.

Flunarizine: Primarily used for migraine prophylaxis and has additional effects on other ion channels.

Similar Compounds

- Diltiazem

- Flunarizine

- Nifedipine (a dihydropyridine calcium channel blocker with different pharmacological properties)

生物活性

Verapamil hydrochloride, a well-known calcium channel blocker, has diverse biological activities that extend beyond its primary use in cardiovascular therapies. This article explores the compound's pharmacological properties, mechanisms of action, clinical applications, and emerging research findings.

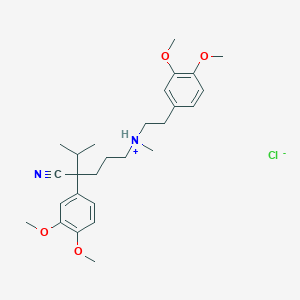

Chemical Structure:

- Chemical Name: α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile hydrochloride

- Molecular Formula: CHNO·HCl

- Purity: ≥99% .

Verapamil acts primarily as an L-type calcium channel blocker , inhibiting calcium influx into cardiac and smooth muscle cells. This action leads to decreased myocardial contractility, reduced heart rate, and vasodilation, making it effective in treating conditions such as hypertension, angina pectoris, and certain types of arrhythmias . The drug's binding affinity increases with membrane depolarization and reduced membrane potential .

Pharmacological Effects

-

Cardiovascular Effects:

- Antiarrhythmic Activity: Verapamil is effective in managing supraventricular tachycardia by slowing conduction through the AV node .

- Vasodilation: It reduces peripheral vascular resistance, leading to lower blood pressure and improved coronary blood flow .

- Negative Inotropic Effect: While it decreases heart contractility, this effect is often compensated by peripheral vasodilation .

-

Neurological Applications:

- Migraine Prophylaxis: A double-blind study demonstrated that verapamil significantly reduced the frequency of migraines from an average of 6.7 to 3.8 per month in treated patients .

- Potential in Alzheimer's Disease: Research indicates that verapamil may modulate neuroprotective pathways, although its efficacy in preventing Alzheimer's remains inconclusive .

- Cancer Research:

Table 1: Summary of Clinical Studies Involving Verapamil

Case Studies

-

Migraine Prophylaxis:

In a controlled trial involving 12 patients, verapamil reduced migraine frequency significantly, highlighting its potential as a therapeutic option for migraine sufferers . -

Overdose Incident:

A case study documented a fatal overdose where a patient ingested 80 tablets of sustained-release verapamil. Despite aggressive treatment including vasopressors and intubation, the patient succumbed due to severe bradycardia and hypotension .

Emerging Research

Recent studies have explored the broader implications of verapamil's biological activity:

- Autophagy Induction: Verapamil has been shown to induce autophagy by modulating cellular metabolism, which could have implications for cancer treatment and neuroprotection .

- SARS-CoV-2 Interaction: Preliminary findings suggest that verapamil may interact with human proteins involved in SARS-CoV-2 infection, indicating potential avenues for research in viral therapies .

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQPXTMNIUCOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034095 | |

| Record name | Verapamil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152-11-4 | |

| Record name | Verapamil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verapamil hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verapamil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Verapamil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Verapamil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Verapamil hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERAPAMIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3888OEY5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。